2,3'-Dichloro-2,2-difluoroacetophenone
Description
2,3'-Dichloro-2,2-difluoroacetophenone is a halogenated acetophenone derivative featuring two chlorine atoms (at positions 2 and 3') and two fluorine atoms (at position 2 of the acetyl group). This compound is synthesized via the reaction of 3-bromochlorobenzene with ethyl chlorodifluoroacetate in the presence of n-butyllithium, yielding an intermediate critical for further functionalization in organic synthesis .
Properties
Molecular Formula |
C8H4Cl2F2O |
|---|---|
Molecular Weight |
225.02 g/mol |
IUPAC Name |
2-chloro-1-(3-chlorophenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C8H4Cl2F2O/c9-6-3-1-2-5(4-6)7(13)8(10,11)12/h1-4H |
InChI Key |
UMSJOHBZAIZXHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)C(F)(F)Cl |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
2,3'-Dichloro-2,2-difluoroacetophenone is primarily utilized as an intermediate in the synthesis of various pharmaceuticals, particularly fluoroquinolone antibiotics. These antibiotics are vital in treating bacterial infections due to their mechanism of action, which involves the inhibition of bacterial DNA gyrase and topoisomerase IV.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. A notable study reported the minimum inhibitory concentration (MIC) values for several derivatives:
| Compound | MIC (μg/ml) | Active Against |
|---|---|---|
| This compound | 110 | Salmonella Typhi |
| EHP (Derivative) | 93.3 | Escherichia coli |
| EAP (Derivative) | >250 | Pseudomonas aeruginosa |
These findings suggest that the compound and its derivatives could be developed into effective therapeutic agents against resistant bacterial strains.
Agrochemical Applications
The compound serves as a building block in the synthesis of agrochemicals. Its chlorinated and fluorinated structure enhances herbicidal and fungicidal activities. Research has demonstrated that compounds derived from this compound can effectively control various agricultural pests and diseases.
Synthesis and Evaluation of Derivatives
A study synthesized several derivatives from this compound to evaluate their biological activities. The synthesized compounds were tested against various microbial strains, demonstrating promising results in inhibiting bacterial growth. The study highlighted the potential of these derivatives as new antimicrobial agents.
Enzyme Inhibition Studies
In enzyme inhibition studies, this compound was shown to interact with protein-ligand complexes effectively. This interaction is crucial for understanding its potential role in drug development and therapeutic applications.
Crystallization Behavior Analysis
Research focused on the crystallization behavior of this compound revealed insights into optimizing crystallization processes for pharmaceutical applications. The study examined how cooling surface effects influence nucleation and impurity migration during crystallization.
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares key structural features, molecular properties, and applications of 2,3'-Dichloro-2,2-difluoroacetophenone with related halogenated acetophenones:
*Note: The CAS number for this compound is inferred based on synthetic methods described in .
Environmental and Industrial Relevance
- Green Chemistry: 2-Chloro-2,2-difluoroacetophenone (CAS 384-67-8) is highlighted as an eco-friendly alternative to ozone-depleting substances (ODS) like Freon, aligning with modern sustainability goals .
- Pesticide Applications: Trifluoro derivatives (e.g., 3',5'-Dichloro-2,2,2-trifluoroacetophenone) are critical in developing next-generation insecticides due to their stability and bioactivity .
- Pharmaceutical Intermediates: Chloro-difluoroacetophenones are pivotal in synthesizing fluorinated drugs, leveraging fluorine’s metabolic stability and lipophilicity .
Key Research Findings
Substituent Effects on Reactivity
- Chlorine at position 2 enhances electrophilicity, while fluorine atoms stabilize the carbonyl group, enabling controlled carbene generation .
- Trifluoro derivatives exhibit higher reactivity in SNAr reactions compared to difluoro analogs due to stronger electron withdrawal .
Synthetic Flexibility Copper-catalyzed reactions with 2-iodo-2,2-difluoroacetophenone yield difluoroacyl-substituted nitriles, useful in drug discovery . The ester derivative (Ethyl 2-(2,5-dichlorophenyl)-2,2-difluoroacetate) demonstrates tunable reactivity for ester-to-ketone transformations .
Environmental Impact Non-ODS synthesis routes for chloro-difluoroacetophenones reduce reliance on hazardous reagents like Halon-2402 .
Preparation Methods
Organolithium-Halide Coupling
A two-step process derived from CN101550080A involves:
-
Lithiation : 1,2-difluorobenzene reacts with n-butyllithium (-70°C, tetrahydrofuran) to form 1,2-difluorophenyllithium.
-
Acylation : The lithiated intermediate reacts with oxalic acid diethyl ester, yielding 2,3-difluoroacetophenone acid ester. Subsequent chlorination with thionyl chloride introduces chlorine at the 3' position.
Conditions :
Trifluoroacetylpiperidine Coupling
WO2021240331A1 describes a scalable method using Grignard reagents:
-
Grignard Formation : 3,5-dichlorobromobenzene reacts with isopropyl magnesium bromide (tetrahydrofuran, 20–30°C).
-
Nucleophilic Attack : The Grignard reagent reacts with 1-trifluoroacetylpiperidine, followed by acid hydrolysis to yield 3,5-dichloro-2,2,2-trifluoroacetophenone. Adjusting starting materials to 2-chloro-3-fluorobenzene bromide enables selective dichloro-difluoro product formation.
Conditions :
Halogenation of Acetophenone Derivatives
Direct Chlorofluorination
A method adapted from CN112028752A employs sequential halogenation:
-
Fluorination : 2-chloroacetophenone reacts with hydrogen fluoride (HF) at 80°C to introduce fluorine at the 2-position.
-
Chlorination : The intermediate undergoes electrophilic chlorination using sulfuryl chloride (SO₂Cl₂) in dichloromethane, targeting the 3' position.
Conditions :
Oxidative Chlorofluorination
The sioc.cas.cn protocol utilizes 2,2,2-trifluoroacetophenone as a precursor:
-
Chlorination : Treatment with trimethylsilyl chloride (TMSCl) and potassium hydroxide generates 2-chloro-2,2-difluoroacetophenone.
-
Position-Specific Chlorination : Further reaction with N-chlorosuccinimide (NCS) in acetonitrile introduces chlorine at the 3' position.
Conditions :
Catalytic Cross-Coupling Approaches
Suzuki-Miyaura Coupling
A palladium-catalyzed method from CN111518041A involves:
-
Borylation : 2-bromo-2',4'-difluoroacetophenone reacts with bis(pinacolato)diboron (Pd(dppf)Cl₂ catalyst).
-
Chlorination : The boronate intermediate undergoes chlorination with copper(II) chloride at 80°C.
Conditions :
Sandmeyer Reaction
WO2021240331A1 adapts the Sandmeyer reaction for aryl bromide intermediates:
-
Diazotization : 3,5-dichloroaniline reacts with sodium nitrite (HBr, 0°C).
-
Bromination : Copper(I) bromide replaces the diazo group with bromine.
-
Fluorination : Subsequent reaction with potassium fluoride (180°C) introduces fluorine.
Conditions :
Comparative Analysis of Methods
Table 1: Key Parameters of Synthetic Routes
| Method | Starting Material | Catalyst/Solvent | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|---|
| Grignard Acylation | 3,5-Dichlorobromobenzene | Cu(I)Br, THF | 70 | 99 | High |
| Direct Chlorofluorination | 2-Chloroacetophenone | SO₂Cl₂, CH₂Cl₂ | 68 | 92 | Moderate |
| Oxidative Chlorofluorination | 2,2,2-Trifluoroacetophenone | TMSCl, KOH | 85 | 98 | High |
| Suzuki-Miyaura | 2-Bromo-2',4'-difluoro | Pd(dppf)Cl₂ | 72 | 95 | Low |
Table 2: Byproduct Formation in Halogenation Reactions
| Method | Major Byproducts | Byproduct Yield (%) | Mitigation Strategy |
|---|---|---|---|
| Direct Chlorofluorination | 2,4-Dichloro isomer | 12 | Fractional distillation |
| Sandmeyer Reaction | 3,5-Dichloro impurity | 8 | Recrystallization |
| Oxidative Chlorofluorination | Trimethylsilanol | 5 | Solvent extraction |
Industrial-Scale Optimization
Q & A
Q. What are the most efficient synthetic routes for 2,3'-Dichloro-2,2-difluoroacetophenone?
Methodological Answer:
- Friedel-Crafts Acylation : Use chloro- or fluorobenzene derivatives with trifluoroacetyl chloride under Lewis acid catalysis (e.g., AlCl₃) to introduce the acyl group. Subsequent halogenation (Cl₂ or Cl-source) at specific positions can achieve the desired substitution pattern .
- Trifluoroacetophenone Derivatization : Start with 2,2,2-trifluoroacetophenone and selectively replace fluorine atoms with chlorine via nucleophilic substitution under controlled conditions (e.g., using PCl₅ or SOCl₂). Optimize reaction time and temperature to minimize side products .
- Purification : Use fractional distillation or column chromatography (silica gel, hexane/ethyl acetate) to isolate the compound. Confirm purity via GC-MS or HPLC .
Q. How can spectroscopic techniques (NMR, IR, MS) characterize this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.0 ppm) and carbonyl carbons (δ ~190 ppm). Splitting patterns distinguish ortho/para substituents. Use DEPT-135 to confirm CH₂/CH₃ groups absent in this structure .
- IR Spectroscopy : Detect strong C=O stretching (~1700 cm⁻¹) and C-F/C-Cl vibrations (1000–1200 cm⁻¹). Compare with NIST reference data for validation .
- Mass Spectrometry : Look for molecular ion peaks at m/z 223 (C₈H₅Cl₂F₂O⁺) and fragmentation patterns (e.g., loss of Cl or F groups) .
Advanced Research Questions
Q. What reaction mechanisms explain this compound’s role as a difluorocarbene donor?
Methodological Answer:
- Base-Mediated Decomposition : In the presence of KOH or K₂CO₃, the compound undergoes dehalogenation to generate :CF₂ carbene. This reacts with phenol derivatives (e.g., 4-nitrophenol) to form aryl difluoromethyl ethers. Monitor reaction progress via in situ FTIR to track carbene intermediates .
- Kinetic Studies : Use stopped-flow techniques to measure carbene generation rates under varying pH (4–10) and solvent polarities (DMF vs. THF). Correlate with DFT calculations for mechanistic validation .
Q. How can contradictory literature data on halogenation regioselectivity be resolved?
Methodological Answer:
- Controlled Halogenation Experiments : Compare Cl₂ gas vs. N-chlorosuccinimide (NCS) in dichloromethane at 0–25°C. Analyze products via LC-MS to identify whether steric (ortho vs. para) or electronic (directing effects of F/Cl) factors dominate.
- Computational Modeling : Use Gaussian or ORCA to calculate Fukui indices for electrophilic attack. Higher indices indicate preferred halogenation sites. Validate with X-ray crystallography of intermediates .
Q. What strategies optimize yield in difluoromethylation reactions using this compound?
Methodological Answer:
- Solvent Optimization : Test polar aprotic solvents (e.g., DMF, DMSO) to stabilize carbene intermediates. Avoid protic solvents (e.g., MeOH) that quench reactive species.
- Catalyst Screening : Evaluate phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance interfacial reactions. Yields >80% are achievable under biphasic conditions (water/toluene) .
Critical Analysis of Contradictions
- Discrepancy in Halogenation Selectivity : Some studies report para-chlorination dominance, while others note ortho preference. This may arise from divergent reaction conditions (e.g., solvent polarity, catalyst loading). Replicate experiments with strict moisture control to isolate variables .
- Carbene Stability : Conflicting reports on carbene lifetime in aqueous vs. non-aqueous media. Conduct time-resolved UV-Vis spectroscopy to measure decay kinetics and identify stabilizing agents (e.g., crown ethers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
